N-[2-(4-methoxyphenyl)-2-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]benzamide
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Overview
Description
N~1~-[2-(4-METHOXYPHENYL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE is a complex organic compound that features a benzamide core linked to a pyrazole ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(4-METHOXYPHENYL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone, followed by the coupling of the resulting pyrazole with a benzamide derivative under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(4-METHOXYPHENYL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve specific solvents, temperatures, and reaction times to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction of the benzamide can produce amines.
Scientific Research Applications
N~1~-[2-(4-METHOXYPHENYL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-[2-(4-METHOXYPHENYL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and pyrazole-containing molecules. Examples include:
- N~1~-[2-(4-HYDROXYPHENYL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE
- N~1~-[2-(4-CHLOROPHENYL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE
Uniqueness
What sets N1-[2-(4-METHOXYPHENYL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group, in particular, can enhance its solubility and potentially its interaction with biological targets.
Properties
Molecular Formula |
C25H25N3O2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C25H25N3O2/c1-30-22-14-12-20(13-15-22)24(18-26-25(29)21-10-6-3-7-11-21)28-17-16-23(27-28)19-8-4-2-5-9-19/h2-15,24H,16-18H2,1H3,(H,26,29) |
InChI Key |
NHDHVMJHLWUPKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)N3CCC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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